molecular formula C17H27N3O3 B2675278 Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate CAS No. 1118790-32-1

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate

Cat. No.: B2675278
CAS No.: 1118790-32-1
M. Wt: 321.421
InChI Key: IWLQMOFUNNYGMV-UHFFFAOYSA-N
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Description

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a cyanocyclohexyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 1-cyanocyclohexyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(1-cyanocyclohexyl)carbamoyl]ethyl]piperidine-4-carboxylate
  • Cyclohexylcarbamic acid derivatives

Uniqueness

Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-23-16(22)14-6-10-20(11-7-14)12-15(21)19-17(13-18)8-4-3-5-9-17/h14H,2-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLQMOFUNNYGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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